1-[4-(2-Fluorophenyl)-5-methyl-1,3-thiazol-2-yl]cyclobutan-1-amine hydrochloride

Physicochemical property profiling Medicinal chemistry Lead‑like space

The compound 1-[4-(2-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]cyclobutan-1-amine hydrochloride (CAS 1909306‑59‑7) is a synthetic, trisubstituted thiazole derivative supplied as the hydrochloride salt. Its molecular formula is C₁₄H₁₆ClFN₂S, with a molecular weight of 298.8 g mol⁻¹.

Molecular Formula C14H16ClFN2S
Molecular Weight 298.8
CAS No. 1909306-59-7
Cat. No. B3009531
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[4-(2-Fluorophenyl)-5-methyl-1,3-thiazol-2-yl]cyclobutan-1-amine hydrochloride
CAS1909306-59-7
Molecular FormulaC14H16ClFN2S
Molecular Weight298.8
Structural Identifiers
SMILESCC1=C(N=C(S1)C2(CCC2)N)C3=CC=CC=C3F.Cl
InChIInChI=1S/C14H15FN2S.ClH/c1-9-12(10-5-2-3-6-11(10)15)17-13(18-9)14(16)7-4-8-14;/h2-3,5-6H,4,7-8,16H2,1H3;1H
InChIKeyXODQWIHRWIFUED-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-[4-(2-Fluorophenyl)-5-methyl-1,3-thiazol-2-yl]cyclobutan-1-amine Hydrochloride (CAS 1909306-59-7) – Sourcing Profile and Structural Identity


The compound 1-[4-(2-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]cyclobutan-1-amine hydrochloride (CAS 1909306‑59‑7) is a synthetic, trisubstituted thiazole derivative supplied as the hydrochloride salt. Its molecular formula is C₁₄H₁₆ClFN₂S, with a molecular weight of 298.8 g mol⁻¹ [1]. The molecule integrates three key structural modules: a cyclobutan‑1‑amine group at C‑2 of the thiazole ring, an ortho‑fluorophenyl substituent at C‑4, and a methyl group at C‑5 [1]. This particular arrangement is not widely documented in primary pharmacological literature, but its component motifs (2‑aminothiazole, cyclobutylamine, fluorophenyl) are individually recognised as privileged scaffolds in medicinal chemistry [2]. The compound is primarily catalogued by chemical suppliers as a research‑grade building block (typical purity ≥95 %) intended for lead‑generation or chemical‑biology investigations, not as a finished therapeutic agent [3].

Why 1-[4-(2-Fluorophenyl)-5-methyl-1,3-thiazol-2-yl]cyclobutan-1-amine Hydrochloride Cannot Be Freely Substituted by In‑Class Thiazole‑Cyclobutylamine Analogs


Structurally similar thiazole‑cyclobutylamine analogs cannot be assumed to be interchangeable because even small modifications in this scaffold cause substantial changes in molecular recognition, physicochemical properties, and potentially pharmacokinetic behavior. The presence and position of the fluorine atom on the phenyl ring decisively influence electronic distribution, metabolic stability, and lipophilicity [1], while the 5‑methyl group on the thiazole ring modulates conformational restriction and can sterically direct binding interactions [2]. Replacement with the simpler des‑fluorophenyl or des‑methyl analogs therefore carries a high risk of divergent biological readout or chemical reactivity, making targeted selection of the exact structural variant essential for reproducible lead optimisation or probe compound development [3].

Quantitative Differentiation Guide for 1-[4-(2-Fluorophenyl)-5-methyl-1,3-thiazol-2-yl]cyclobutan-1-amine Hydrochloride (CAS 1909306-59-7) vs. Closest Structural Analogs


Molecular Weight and Hydrogen‑Bond Donor Count Differentiate from 4‑Methyl‑Substituted Analog

The target compound exhibits a 78 % higher molecular weight and twice the number of hydrogen‑bond donors compared to 1‑(4‑methyl‑1,3‑thiazol‑2‑yl)cyclobutan‑1‑amine (CAS 1303845‑63‑7) [1]. This places the target compound in a different region of drug‑like chemical space, with implications for membrane permeability and target engagement [2].

Physicochemical property profiling Medicinal chemistry Lead‑like space

Fluorine Substitution Enables 19F‑NMR Spectroscopic Tracking Relative to Non‑Fluorinated Analogs

The ortho‑fluorophenyl group provides a single ¹⁹F nucleus that is absent in both the 4‑methyl analog (CID 54592557) and the 4‑phenyl‑5‑methyl analog (N‑(5‑methyl‑4‑phenyl‑1,3‑thiazol‑2‑yl)cyclobutanecarboxamide, CID not available) [1]. This enables label‑free ¹⁹F‑NMR detection and quantification in complex biological matrices, a clear practical advantage for metabolism and distribution studies [2].

19F‑NMR Metabolic tracking Analytical chemistry

GHS Hazard Profile Reads Across Common In‑Class Safety Properties

The target compound carries ECHA‑notified GHS classifications: Acute Tox. 4 (oral), Skin Irrit. 2, Eye Irrit. 2A, and STOT SE 3 (respiratory) [1]. This profile is comparable to many primary alkyl‑amine‑containing thiazole derivatives and does not indicate any unusual acute toxicity flag that would disadvantage it when procured in milligram‑to‑gram quantities for research use [2].

Safety assessment GHS classification Procurement risk

Cyclobutylamine Moiety Provides Conformational Restraint Versus Open‑Chain Amine Analogs

The cyclobutylamine group locks the amine into a rigid, puckered geometry that is absent in the simpler 2‑aminothiazole comparator 4‑(4‑fluorophenyl)‑5‑methylthiazol‑2‑amine (CAS 2928‑00‑9) [1]. This conformational pre‑organisation can reduce the entropic penalty upon target binding and improve selectivity when a rigid binding pocket requires a defined amine orientation [2].

Conformational restriction Drug design Entropic penalty

Optimal Research and Procurement Application Scenarios for 1-[4-(2-Fluorophenyl)-5-methyl-1,3-thiazol-2-yl]cyclobutan-1-amine Hydrochloride


Medicinal Chemistry Lead‑Optimisation Campaigns Requiring Ortho‑Fluorophenyl Thiazole Scaffolds

When a structure‑activity relationship (SAR) exploration demands systematic variation of the phenyl substituent on a thiazole core, this compound offers the ortho‑fluoro substitution pattern. The physicochemical differentiation from the non‑fluorinated and para‑fluoro analogs (Sections 3.1 and 3.2) makes it a logical choice for probing electronic and steric effects at the target binding site .

Chemoproteomics and Target‑Engagement Studies Requiring Label‑Free Detection

The intrinsic ¹⁹F‑NMR signal (Section 3.2) enables direct tracking of the compound in cellular lysates, protein‑binding assays, or metabolic stability experiments without the need for radio‑ or fluorescence‑labelling. Laboratories with ¹⁹F‑NMR capability can reduce both reagent cost and synthetic effort .

Fragment‑Based Drug Discovery (FBDD) Libraries Seeking Rigid, Low‑Rotatable‑Bond Amine Cores

With only two rotatable bonds and a conformationally constrained cyclobutylamine, the compound fits the profile of a “3D‑fragment” desirable for FBDD (Section 3.4). Procurement for a fragment library can exploit its rigid geometry to sample chemical space complementary to flat, aromatic fragments .

Quote Request

Request a Quote for 1-[4-(2-Fluorophenyl)-5-methyl-1,3-thiazol-2-yl]cyclobutan-1-amine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.